Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
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Overview
Description
Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[221]heptane-7-carboxylate;hydrochloride is a bicyclic compound with a unique structure that includes a fluorine atom and an azabicyclo heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azabicyclo heptane core, which can be derived from readily available starting materials such as cyclohexanone and ammonia.
Esterification: The carboxylate group is introduced via esterification, typically using methanol and a suitable acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the fluorination step and large-scale esterification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of azides or thiol-substituted derivatives.
Scientific Research Applications
Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom plays a crucial role in enhancing the binding affinity and specificity of the compound. The azabicyclo heptane ring system provides structural rigidity, which is essential for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
- Methyl (1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
Uniqueness
Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets.
Properties
IUPAC Name |
methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO2.ClH/c1-12-8(11)6-4-2-5(9)7(6)10-3-4;/h4-7,10H,2-3H2,1H3;1H/t4-,5-,6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNOIDYOHILKMT-QKVQOOBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1NC2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2C[C@H]([C@H]1NC2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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